1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone
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Overview
Description
1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone is a complex organic compound featuring multiple heterocyclic structures, including pyrazole, pyridazine, piperazine, and benzimidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
. Common synthetic routes include:
Condensation Reactions: : Formation of the pyrazole ring through the condensation of hydrazines with β-diketones or β-ketoesters.
Cyclization Reactions: : Formation of the pyridazine ring through cyclization reactions involving 1,4-dicarbonyl compounds.
Piperazine Introduction: : Introduction of the piperazine ring via nucleophilic substitution reactions.
Benzimidazole Formation: : Formation of the benzimidazole ring through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Oxidation reactions can be used to introduce functional groups or modify existing ones.
Reduction: : Reduction reactions can be employed to reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: : Nucleophilic substitution reactions are commonly used to introduce various substituents onto the heterocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: : Common reducing agents include lithium aluminum hydride, sodium borohydride, and iron powder.
Nucleophiles: : Common nucleophiles include ammonia, amines, and alkyl halides.
Major Products Formed
Oxidation Products: : Alcohols, ketones, and carboxylic acids.
Reduction Products: : Amines and alcohols.
Substitution Products: : Various substituted pyrazoles, pyridazines, piperazines, and benzimidazoles.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including antimicrobial and antiparasitic properties.
Medicine: : Explored for its potential use as a therapeutic agent in treating diseases such as cancer and infectious diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
This compound is unique due to its specific combination of heterocyclic structures. Similar compounds include:
Pyrazole derivatives: : Known for their diverse pharmacological effects.
Pyridazine derivatives: : Used in various chemical and biological applications.
Piperazine derivatives: : Commonly used in pharmaceuticals and agrochemicals.
Benzimidazole derivatives: : Widely used in medicinal chemistry.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c29-20(14-27-15-21-16-4-1-2-5-17(16)27)26-12-10-25(11-13-26)18-6-7-19(24-23-18)28-9-3-8-22-28/h1-9,15H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRPGKCNFGILEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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